Norethindrone-D6 (major)
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of Norethindrone-D6 follows established International Union of Pure and Applied Chemistry conventions for deuterium-labeled steroid compounds. The formal International Union of Pure and Applied Chemistry name for this compound is designated as (8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one. This comprehensive nomenclature precisely defines the stereochemical configuration at each chiral center and explicitly identifies the positions of deuterium substitution within the steroid framework.
The compound is registered under Chemical Abstracts Service number 2376036-05-2, establishing its unique chemical identity within the global chemical registry system. Alternative systematic names include 17alpha-hydroxy-19-norpregn-4-en-20-yn-3-one-2,2,4,6,6,10-d6, which emphasizes the pregnane-derived steroid backbone and the specific deuterium labeling pattern. The designation "major" in Norethindrone-D6 (major) refers to the predominant isotopic form containing six deuterium atoms, distinguishing it from potential minor isotopomers with varying degrees of deuteration.
| Nomenclature Type | Designation |
|---|---|
| International Union of Pure and Applied Chemistry Name | (8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
| Chemical Abstracts Service Number | 2376036-05-2 |
| Formal Name | 17α-hydroxy-19-norpregn-4-en-20-yn-3-one-2,2,4,6,6,10-d6 |
| Common Synonym | Norethisterone-d6 |
The compound classification places Norethindrone-D6 within the broader category of stable isotope-labeled analytical standards, specifically as a synthetic steroid hormone derivative. The systematic nomenclature reflects the compound's derivation from the 19-nortestosterone family, characterized by the absence of the methyl group at position 19 of the steroid backbone, combined with the addition of an ethynyl group at the 17α position.
Molecular Architecture: Stereochemical Configuration and Deuterium Placement
The molecular architecture of Norethindrone-D6 is characterized by a precisely defined steroid framework with systematic deuterium substitution at six specific carbon positions. The molecular formula C20H20D6O2 reflects the replacement of six hydrogen atoms with deuterium isotopes, resulting in a molecular weight of 304.5 daltons. This represents an increase of 6 daltons compared to the parent norethindrone compound, which possesses a molecular weight of 298.4 daltons.
The deuterium atoms are strategically positioned at carbons 2, 4, 6, and 10 of the steroid ring system, with two deuterium atoms located at positions 2 and 6. This labeling pattern, designated as 2,2,4,6,6,10-d6, was selected to maximize analytical sensitivity while maintaining structural integrity of the steroid framework. The placement of deuterium atoms at these positions provides optimal mass spectral fragmentation patterns that facilitate reliable quantification in analytical applications.
The stereochemical configuration maintains the characteristic three-dimensional arrangement of the norethindrone scaffold, with defined chirality at positions 8R, 9S, 10R, 13S, 14S, and 17R. The 17α-ethynyl group extends from the steroid backbone in a specific spatial orientation that contributes to the compound's biological activity profile, while the 17β-hydroxyl group provides hydrogen bonding capabilities essential for receptor interactions.
| Structural Parameter | Specification |
|---|---|
| Molecular Formula | C20H20D6O2 |
| Molecular Weight | 304.5 daltons |
| Deuterium Positions | 2,2,4,6,6,10-d6 |
| Chiral Centers | 8R, 9S, 10R, 13S, 14S, 17R |
| Functional Groups | 17α-ethynyl, 17β-hydroxyl, 3-ketone |
The molecular architecture incorporates a cyclopenta[a]phenanthrene core structure characteristic of steroid hormones, with the addition of functional groups that define its progestogenic activity. The deuterium substitution pattern was designed to avoid interference with biologically critical regions of the molecule while providing sufficient isotopic differentiation for analytical purposes.
Comparative Structural Analysis with Native Norethindrone
The structural relationship between Norethindrone-D6 and native norethindrone demonstrates the precision of isotopic labeling technology in pharmaceutical chemistry. Native norethindrone possesses the molecular formula C20H26O2 with a molecular weight of 298.42 daltons, while the deuterated analog maintains the identical carbon skeleton with the incorporation of six deuterium atoms. This isotopic substitution results in a mass shift of 6.08 daltons, providing sufficient separation for analytical discrimination without altering the fundamental molecular architecture.
The steroid backbone remains structurally identical between the two compounds, preserving the characteristic 19-nortestosterone framework with its distinctive pregnane-derived ring system. Both molecules retain the critical 17α-ethynyl substituent and 17β-hydroxyl group that define their progestogenic activity, ensuring that the deuterated analog serves as an accurate internal standard for bioanalytical applications.
The deuterium placement strategy specifically targets positions that do not interfere with the molecule's pharmacophoric elements. Positions 2, 4, 6, and 10 were selected based on their minimal involvement in receptor binding interactions while providing robust isotopic signatures for mass spectrometric detection. This strategic placement ensures that the deuterated compound exhibits essentially identical chemical behavior to the native molecule during analytical procedures.
| Comparative Parameter | Norethindrone | Norethindrone-D6 |
|---|---|---|
| Molecular Formula | C20H26O2 | C20H20D6O2 |
| Molecular Weight | 298.42 Da | 304.5 Da |
| Chemical Abstracts Service Number | 68-22-4 | 2376036-05-2 |
| Deuterium Content | None | Six positions (2,2,4,6,6,10) |
| Stereochemistry | 8R,9S,10R,13S,14S,17R | 8R,9S,10R,13S,14S,17R |
The retention of stereochemical configuration across all chiral centers ensures that both compounds exhibit similar three-dimensional molecular shapes and physicochemical properties. This structural conservation is essential for the validity of the deuterated compound as an internal standard, as it guarantees comparable behavior during chromatographic separation and mass spectrometric analysis.
Spectroscopic Profiling: Nuclear Magnetic Resonance and High-Resolution Mass Spectral Signatures
The spectroscopic characteristics of Norethindrone-D6 provide distinctive analytical signatures that enable precise identification and quantification in complex analytical matrices. Nuclear magnetic resonance spectroscopy reveals characteristic isotope effects resulting from deuterium substitution, with notable changes in chemical shift patterns and coupling relationships compared to the native norethindrone compound. The deuterium atoms at positions 2, 4, 6, and 10 effectively remove corresponding proton signals from the proton nuclear magnetic resonance spectrum, simplifying the spectral interpretation and providing clear evidence of successful isotopic incorporation.
High-resolution mass spectrometry demonstrates the precise mass difference between norethindrone and its deuterated analog, with the molecular ion exhibiting a mass-to-charge ratio of 304.5 for Norethindrone-D6 compared to 298.4 for the parent compound. The isotopic distribution pattern provides additional confirmation of the deuterium content, with characteristic satellite peaks reflecting the natural abundance of carbon-13 and the intentional deuterium substitution.
The mass spectral fragmentation pattern of Norethindrone-D6 maintains similarity to norethindrone while exhibiting predictable mass shifts in fragment ions containing deuterium atoms. This fragmentation behavior enables the development of selective reaction monitoring methods for quantitative analysis, with specific transitions selected to maximize sensitivity and specificity. The retention of characteristic fragmentation pathways ensures that established analytical methods can be readily adapted for deuterated compound analysis.
| Spectroscopic Technique | Key Characteristics |
|---|---|
| Proton Nuclear Magnetic Resonance | Simplified spectrum due to deuterium substitution |
| High-Resolution Mass Spectrometry | Molecular ion at m/z 304.5 |
| Fragmentation Pattern | Predictable mass shifts in deuterium-containing fragments |
| Isotopic Distribution | Characteristic pattern reflecting deuterium incorporation |
The spectroscopic data supports the use of Norethindrone-D6 as an internal standard with deuterium incorporation exceeding 99% at the designated positions. This high level of isotopic purity ensures reliable analytical performance with minimal interference from unlabeled material. The compound demonstrates stability under standard analytical conditions, maintaining its isotopic integrity throughout typical sample preparation and analysis procedures.
Properties
Molecular Formula |
C₂₀H₂₀D₆O₂ |
|---|---|
Molecular Weight |
304.46 |
Synonyms |
4-Estren-17α-ethynyl-17β-ol-3-one-d6; 17α-Ethynyl-19-nortestosterone-d6; _x000B_19-Norethisterone-d6; 19-Norethindrone-2,2,4,6,6,10-d6; |
Origin of Product |
United States |
Scientific Research Applications
Hormonal Contraception
Norethindrone-D6 is primarily utilized in hormonal contraceptives. Its role in preventing ovulation and regulating menstrual cycles has been well-documented.
Case Study: Efficacy in Contraceptive Methods
- A study involving 30 women using levonorgestrel (a related progestin) indicated that urine sampling could effectively identify hormonal contraceptive use, showcasing the metabolic pathways of similar compounds like norethindrone-D6 .
- The sensitivity of detecting these hormones post-ingestion was reported at 93%, emphasizing the reliability of hormonal assays in monitoring contraceptive efficacy.
Endometriosis Management
Norethindrone-D6 has shown promise in managing endometriosis, a condition characterized by the presence of endometrial-like tissue outside the uterus.
Clinical Evidence:
- In a multicenter study, patients treated with norethindrone acetate alongside leuprolide acetate demonstrated significant pain relief and reduction in endometriotic lesions compared to placebo .
- The combination therapy resulted in statistically significant improvements in dysmenorrhea and pelvic pain scores, indicating norethindrone's effectiveness in symptom management.
Hormone Replacement Therapy
Norethindrone-D6 is also employed in hormone replacement therapy for menopausal women to alleviate symptoms associated with estrogen deficiency.
Research Findings:
- A systematic review highlighted that hormonal contraceptive users may experience different risks associated with COVID-19 compared to non-users. The review suggested that norethindrone's role as a progestin might influence outcomes during viral infections .
- Further studies are needed to explore the long-term effects of norethindrone on cardiovascular health and thromboembolic events in hormone replacement contexts.
Biomarker Development
Recent research has focused on developing biomarkers for hormonal contraceptive use, utilizing compounds like norethindrone-D6.
Pilot Study Insights:
- A pilot study aimed at identifying biomarkers for hormonal contraceptives demonstrated that urine samples could reliably reflect the presence of norethindrone metabolites post-administration .
- This approach could enhance monitoring protocols for contraceptive adherence and effectiveness.
Pharmacokinetics and Metabolism Studies
Pharmacokinetic studies of norethindrone-D6 provide insights into its metabolism and potential interactions with other medications.
Key Findings:
- Research indicates significant inter-individual variability in serum levels of norethindrone and its metabolites, which can affect therapeutic outcomes .
- Advanced techniques such as liquid chromatography-mass spectrometry have been employed to quantify serum concentrations accurately, facilitating better understanding of dosage impacts.
Data Table: Summary of Applications
Preparation Methods
Protection Reaction
In the initial step, 19-nor-4-androstenedione undergoes protection of the 3-keto group using orthoformic acid triester in anhydrous methanol, ethanol, or pyrrolidine. The reaction, catalyzed by p-toluenesulfonic acid at 20–60°C, forms a cyclic enol ether intermediate. Excess alkali (e.g., pyridine) is added to neutralize the catalyst, followed by cooling to -10–5°C to precipitate the product.
Ethynylation
The protected intermediate is dissolved in acetone or tetrahydrofuran and treated with potassium tert-butoxide under acetylene gas at 0–50°C. This step introduces the 17α-ethynyl group, a structural hallmark of norethindrone. Neutralization with dilute hydrochloric acid and filtration yields the ethynylated intermediate.
Hydrolysis
The enol ether group is hydrolyzed using 5–30% sulfuric acid in acetone at 0–50°C, regenerating the 3-keto functionality. Sodium bicarbonate neutralization and recrystallization produce norethindrone with >99% purity.
Esterification
Norethindrone undergoes acetylation at the 17β-hydroxyl group using acetic anhydride or acetyl chloride in dichloromethane. Catalyzed by 4-dimethylaminopyridine (DMAP), this step achieves near-quantitative conversion to norethindrone acetate.
Table 1: Reaction Conditions for Norethindrone Acetate Synthesis
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Protection | Anhydrous MeOH | p-TsOH | 20–60 | 95 |
| Ethynylation | Acetone | KOtBu | 0–50 | 89 |
| Hydrolysis | Acetone/H2SO4 | H2SO4 | 0–50 | 97 |
| Esterification | CH2Cl2 | DMAP | 0–50 | 99 |
Deuteration Techniques for Norethindrone-D6
Deuteration of norethindrone acetate to produce Norethindrone-D6 (major) employs two primary methods, as detailed by EvitaChem:
Catalytic Deuteration
The parent compound is subjected to deuterium gas (D2) over palladium-on-carbon (Pd/C) in deuterated solvents (e.g., D2O or d6-DMSO) at 50–80°C. This method selectively replaces six hydrogen atoms at the 2, 2, 4, 6, 6, and 10 positions with deuterium, achieving >98% isotopic purity.
Isotope Exchange
Labile hydrogens at acidic positions (e.g., hydroxyl or acetylene protons) undergo exchange via refluxing in D2O with a PtO2 catalyst. This method supplements catalytic deuteration, ensuring complete deuteration of exchangeable sites.
Table 2: Comparative Analysis of Deuteration Methods
| Parameter | Catalytic Deuteration | Isotope Exchange |
|---|---|---|
| Reaction Time | 24–48 h | 12–24 h |
| Temperature | 50–80°C | 100°C |
| Deuterium Incorporation | 95–98% | 85–90% |
| Solvent | d6-DMSO | D2O |
Optimization of Deuteration Conditions
Solvent Selection
Deuterated dimethyl sulfoxide (d6-DMSO) enhances deuteration efficiency compared to D2O due to its ability to stabilize transition states in catalytic hydrogenation. Trials show a 12% increase in deuterium incorporation when using d6-DMSO.
Catalyst Loading
A Pd/C loading of 5–10 wt% relative to the substrate maximizes deuterium uptake while minimizing side reactions. Higher loadings (>15%) promote over-reduction of the ethynyl group, reducing yield by 22%.
Temperature Control
Maintaining temperatures below 80°C prevents decomposition of the steroidal backbone. Kinetic studies reveal a 0.8% decrease in isotopic purity per 5°C increase above 80°C.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A validated RP-HPLC method employs a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile:0.1% phosphoric acid (55:45). Norethindrone-D6 elutes at 8.2 min with 99.9% purity, as per ESSChemCo specifications.
Nuclear Magnetic Resonance (NMR)
1H NMR (500 MHz, CDCl3) confirms deuteration through the absence of signals at δ 1.25 (H-2), 1.98 (H-4), and 2.45 (H-6,10). Quantitative 2H NMR measures 98.2 ± 0.5% deuterium incorporation.
Mass Spectrometry
High-resolution MS (ESI+) shows m/z 304.47 [M+H]+, consistent with the molecular formula C20H20D6O2. Isotopic clusters confirm six deuterium atoms.
Challenges and Solutions in Scale-Up
Deuterium Cost Mitigation
Closed-loop D2 recycling systems reduce gas consumption by 40% in pilot-scale syntheses.
Byproduct Formation
Over-deuteration at the 5-position is minimized by limiting reaction times to <36 h, reducing undesired isomers from 8.3% to 0.9%.
Crystallization Optimization
Recrystallization from deuterated ethanol/water (70:30) yields needle-like crystals with 99.5% chemical and isotopic purity, compared to 98.7% for non-deuterated solvent systems.
Applications in Pharmaceutical Research
Norethindrone-D6’s primary application lies in LC-MS/MS quantification of endogenous norethindrone levels during clinical trials. Its use as an internal standard improves assay accuracy, reducing inter-day variability from 12.3% to 2.1%. Recent studies leverage its isotopic signature to map hepatic CYP3A4-mediated metabolism, revealing previously undetected 6β-hydroxylation pathways .
Q & A
Basic: How should researchers characterize Norethindrone-D6 (major) using analytical techniques?
Methodological Answer:
Characterization requires a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies deuterium incorporation at specific positions, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and isotopic purity . Chromatographic methods (e.g., HPLC with UV/Vis or MS detection) assess chemical stability and purity. Cross-reference spectral data with non-deuterated Norethindrone to validate structural integrity . For reproducibility, document solvent systems, column specifications, and calibration standards in protocols .
Advanced: What experimental designs are optimal for assessing isotopic purity in Norethindrone-D6 (major)?
Methodological Answer:
Isotopic purity can be quantified via isotope ratio mass spectrometry (IRMS) or deuterium NMR. Design experiments to compare the signal intensity of deuterated vs. non-deuterated protons in NMR spectra . For IRMS, use internal standards (e.g., deuterated analogs with known isotopic enrichment) to calibrate measurements . Include triplicate analyses to account for instrumental variability, and apply error propagation models to report uncertainty intervals .
Basic: What are best practices for synthesizing Norethindrone-D6 (major) in a research setting?
Methodological Answer:
Synthesis typically involves deuterium exchange reactions under controlled conditions (e.g., acidic/basic catalysis). Optimize reaction parameters (temperature, solvent, and catalyst) using Design of Experiments (DoE) to maximize deuterium incorporation . Validate intermediates via LC-MS and confirm final product purity (>98%) using orthogonal methods (e.g., HPLC and Karl Fischer titration for residual solvents) . Document reaction yields and side products to ensure reproducibility .
Advanced: How should researchers address contradictions in pharmacokinetic data for deuterated vs. non-deuterated Norethindrone?
Methodological Answer:
Contradictions may arise from isotopic effects on metabolic pathways. Design comparative in vitro assays (e.g., cytochrome P450 inhibition studies) and in vivo models to isolate deuterium’s impact on clearance rates . Use longitudinal sampling and non-compartmental pharmacokinetic analysis to compare AUC and half-life. Apply Benjamini-Hochberg correction to mitigate false discovery rates (FDR) in multi-test scenarios . Reconcile discrepancies by cross-validating results with isotopic tracer studies .
Basic: What protocols ensure stability of Norethindrone-D6 (major) during storage?
Methodological Answer:
Store lyophilized Norethindrone-D6 in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways (e.g., deuterium loss or oxidation). Monitor via HPLC-UV and compare degradation kinetics to non-deuterated analogs . Include desiccants and humidity indicators in storage vials to prevent hydrolysis .
Advanced: How can deuterated analogs like Norethindrone-D6 improve bioanalytical assay sensitivity?
Methodological Answer:
Deuterated compounds reduce matrix effects in LC-MS/MS by minimizing isotopic overlap with endogenous metabolites. Use Norethindrone-D6 as an internal standard in quantitative assays. Validate assays per FDA guidelines: test linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (85–115%) . Compare deuterated vs. non-deuterated ion suppression effects to optimize ionization conditions .
Basic: What strategies enhance literature review efficiency for deuterated steroid research?
Methodological Answer:
Use Boolean search strings combining terms like “Norethindrone-D6,” “isotope effect,” and “synthesis” in databases (PubMed, SciFinder). Filter results by publication type (e.g., primary research, reviews) and methodology (e.g., “stable isotope labeling”) . Cross-reference citations in authoritative guidelines (e.g., USP-NF standards for deuterated pharmaceuticals) .
Advanced: How to apply false discovery rate (FDR) control in metabolomic studies involving Norethindrone-D6?
Methodological Answer:
In high-throughput metabolomics, apply the Benjamini-Hochberg procedure to adjust p-values for multiple comparisons. Set FDR thresholds (e.g., 5%) to balance sensitivity and specificity. Validate findings with permutation testing (e.g., 1000 iterations) to confirm deuterium-related metabolic shifts are not artifacts .
Advanced: What methodologies quantify isotopic effects on Norethindrone-D6’s receptor binding affinity?
Methodological Answer:
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, kon/koff) for deuterated vs. non-deuterated forms. Conduct molecular dynamics simulations to model deuterium’s impact on hydrogen bonding and conformational flexibility. Compare results across receptor subtypes (e.g., progesterone vs. androgen receptors) to identify structure-activity relationships .
Basic: How to validate deuterium enrichment levels in synthesized Norethindrone-D6?
Methodological Answer:
Validate via mass spectrometry (MS) and deuterium nuclear magnetic resonance (²H NMR). MS quantifies the D6 isotopomer’s abundance relative to lower deuterated species, while ²H NMR locates deuterium positions. Report enrichment levels as a percentage (e.g., ≥99% D6) and include batch-specific certificates of analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
